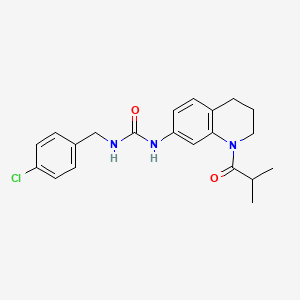

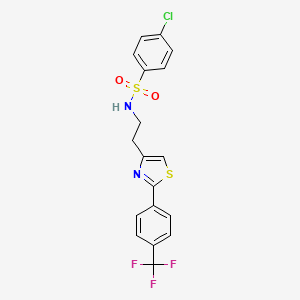

![molecular formula C15H13ClO4 B2381918 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 861506-80-1](/img/structure/B2381918.png)

2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Solubility and Partition Coefficients

Research has investigated the solubilities of various compounds, including 2-methoxybenzoic acid, in different solvents. This work helps in understanding the solubility behavior and partition coefficients of similar compounds like 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid (Hart et al., 2015).

Polymer Science Applications

Substituted benzoic acids, including 2-methoxybenzoic acid, have been used as dopants for polyaniline, influencing its properties. This research opens avenues for using this compound in polymer science (Amarnath & Palaniappan, 2005).

Antimicrobial Applications

A study on 1,3,4-oxadiazole derivatives containing 2-methoxybenzoic acid moieties revealed significant antibacterial and antifungal activities, suggesting potential antimicrobial applications for related compounds (Kumar et al., 2013).

Environmental Analysis

Research on chloromethoxybenzoic acid derivatives, which are structurally related to this compound, focuses on their detection and analysis in environmental samples. This is crucial for monitoring the environmental impact of such compounds (Maga et al., 2021).

Radical Formation and Oxidation Studies

Studies on methoxylated benzoic acids, including their reactions with various oxidizing agents to form radical zwitterions, provide insight into the chemical behavior of similar compounds under oxidative conditions (Steenken et al., 1977).

Environmental Degradation

Investigations into the mineralization and degradation of chloromethoxybenzoic acids in aqueous media, including by methods like electro-Fenton and photoelectro-Fenton, offer insights into environmental degradation pathways for related compounds (Brillas et al., 2003).

Photostabilization Research

Research on compounds like methoxybenzoate and its interactions with molecular oxygen can inform the development of photostabilizers and photoprotected materials, potentially applicable to this compound (Soltermann et al., 1995).

Microbial Metabolism Studies

Explorations into how Pseudomonas putida metabolizes methoxybenzoic acids provide insights into microbial pathways that could potentially involve the metabolism of this compound (Donnelly & Dagley, 1980).

Mecanismo De Acción

Mode of Action

It is known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in cell signaling, protein synthesis, and metabolic processes .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Based on its chemical structure, it may exert its effects by interacting with specific cellular targets, leading to changes in cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Análisis Bioquímico

Biochemical Properties

Based on its structure, it may participate in reactions at the benzylic position . The compound could interact with enzymes, proteins, and other biomolecules, but specific interactions are yet to be identified .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methoxy]-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO4/c1-19-13-4-2-3-12(15(17)18)14(13)20-9-10-5-7-11(16)8-6-10/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLFDCGEQNPXDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2381837.png)

![3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide](/img/structure/B2381840.png)

![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2381846.png)

![1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2381847.png)

![5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2381848.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2381851.png)

![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2381855.png)